molecular formula C4H3ClF2N2 B6246983 4-chloro-3-(difluoromethyl)-1H-pyrazole CAS No. 2247207-72-1

4-chloro-3-(difluoromethyl)-1H-pyrazole

Cat. No.: B6246983
CAS No.: 2247207-72-1
M. Wt: 152.53 g/mol
InChI Key: HATISBHUEZDBQA-UHFFFAOYSA-N
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Description

4-chloro-3-(difluoromethyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a chloro group at the 4-position and a difluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(difluoromethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction, often using difluoromethylating agents like bromodifluoromethane in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the pyrazole ring or the difluoromethyl group.

    Reduction: Reduction reactions can target the chloro group or the pyrazole ring, potentially leading to dechlorination or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-3-(difluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluoromethyl and chloro substituents on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is explored for its potential use in agrochemicals, such as herbicides and fungicides. Its unique properties may enhance the effectiveness and safety of these products.

Mechanism of Action

The mechanism of action of 4-chloro-3-(difluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloro and difluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-(difluoromethyl)-1H-pyrazole: Lacks the chloro substituent, providing a comparison for the effects of the chloro group.

    4-chloro-1H-pyrazole: Lacks the difluoromethyl group, allowing for the study of the difluoromethyl group’s impact.

Uniqueness

4-chloro-3-(difluoromethyl)-1H-pyrazole is unique due to the combination of both chloro and difluoromethyl substituents on the pyrazole ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2247207-72-1

Molecular Formula

C4H3ClF2N2

Molecular Weight

152.53 g/mol

IUPAC Name

4-chloro-5-(difluoromethyl)-1H-pyrazole

InChI

InChI=1S/C4H3ClF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9)

InChI Key

HATISBHUEZDBQA-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1Cl)C(F)F

Purity

95

Origin of Product

United States

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